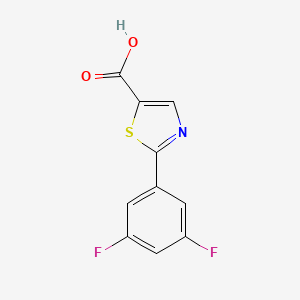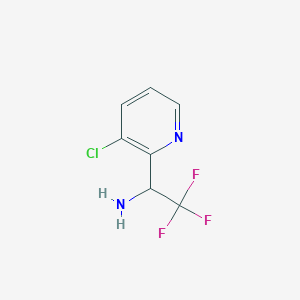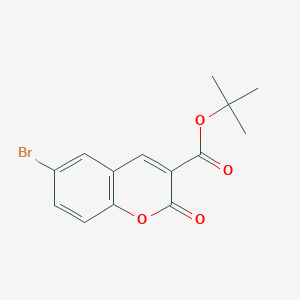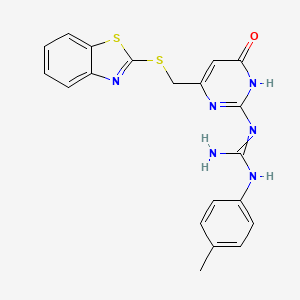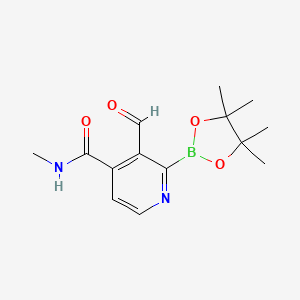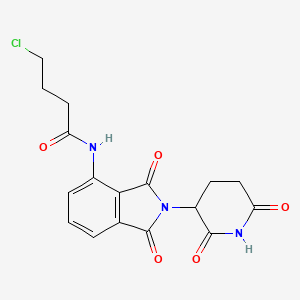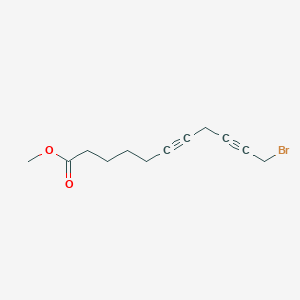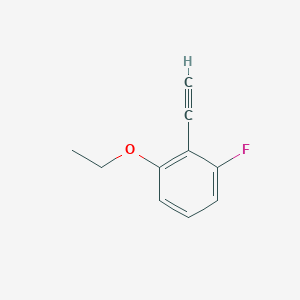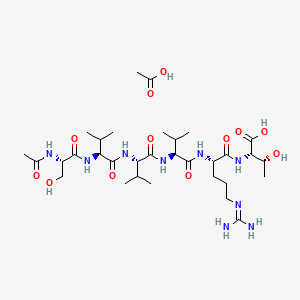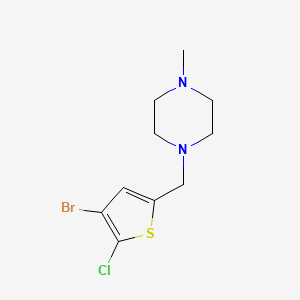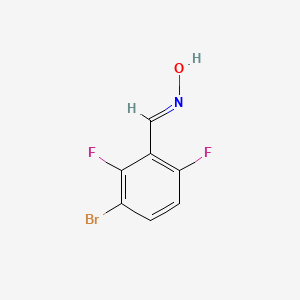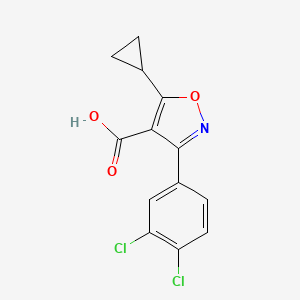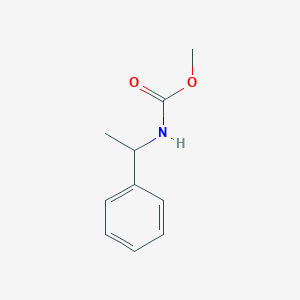
Methyl N-(1-phenylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(1-phenylethyl)carbamate is an organic compound that belongs to the carbamate family It is a derivative of carbamic acid and is characterized by the presence of a methyl group, a phenylethyl group, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
Methyl N-(1-phenylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ®-2-phenylglycinol with methyl chloroformate in the presence of a base such as calcium hydroxide. This reaction proceeds under basic conditions and results in the formation of the desired carbamate derivative .
Another method involves the reaction of aniline with methyl carbamate. This reaction can be carried out using various catalysts and under different conditions, such as oxidative carbonylation or reductive carbonylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
Methyl N-(1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Methyl N-(1-phenylethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of resins, coatings, and other industrial materials.
作用機序
The mechanism of action of methyl N-(1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is particularly relevant in the context of its potential use as an insecticide, where it targets the nervous system of pests .
類似化合物との比較
Methyl N-(1-phenylethyl)carbamate can be compared with other similar compounds, such as:
Methyl carbamate: A simpler carbamate with a similar structure but lacking the phenylethyl group.
Ethyl carbamate: Another carbamate derivative with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group instead of a phenylethyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
methyl N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-8(11-10(12)13-2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChIキー |
TZZODVDYZTUJLN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


